6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Nucleophilic aromatic substitution Fluorescent dye synthesis 4-aminonaphthalimide

6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 100874-09-7), also systematically named 4-bromo-N-ethyl-1,8-naphthalimide, is a brominated aromatic imide belonging to the 1,8-naphthalimide class of compounds. It possesses a tricyclic planar benzo[de]isoquinoline-1,3(2H)-dione core with a bromine atom at the 6-position (equivalent to the 4-position of the naphthalimide scaffold) and an N-ethyl substituent on the imide nitrogen.

Molecular Formula C14H10BrNO2
Molecular Weight 304.14 g/mol
CAS No. 100874-09-7
Cat. No. B1275772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
CAS100874-09-7
Molecular FormulaC14H10BrNO2
Molecular Weight304.14 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=C3C(=C(C=C2)Br)C=CC=C3C1=O
InChIInChI=1S/C14H10BrNO2/c1-2-16-13(17)9-5-3-4-8-11(15)7-6-10(12(8)9)14(16)18/h3-7H,2H2,1H3
InChIKeyWNFHOJUNEAHMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 100874-09-7): A Versatile 4-Bromo-1,8-Naphthalimide Building Block for Fluorescent Probes, Phosphorescent Materials, and Bioactive Conjugates


6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 100874-09-7), also systematically named 4-bromo-N-ethyl-1,8-naphthalimide, is a brominated aromatic imide belonging to the 1,8-naphthalimide class of compounds. It possesses a tricyclic planar benzo[de]isoquinoline-1,3(2H)-dione core with a bromine atom at the 6-position (equivalent to the 4-position of the naphthalimide scaffold) and an N-ethyl substituent on the imide nitrogen [1]. The compound is a yellow to off-white crystalline solid with a molecular formula of C₁₄H₁₀BrNO₂, a molecular weight of 304.14 g/mol, and a melting point of 163–167 °C . It serves as a critical synthetic intermediate for constructing diverse 4-substituted naphthalimide derivatives via nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling (Sonogashira, Buchwald-Hartwig), and microwave-assisted reactions, enabling access to fluorescent dyes, room-temperature phosphorescent materials, fluorogenic enzyme substrates, and antimicrobial conjugates [1][2].

Why Closely Related Naphthalimide Analogs Cannot Replace 6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione in Critical Synthetic and Photophysical Applications


Substituting 6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with a closely related analog—such as the non-brominated N-ethyl-1,8-naphthalimide, a 4-chloro congener, or a differently N-substituted variant—introduces functional deficits that cannot be compensated by formulation adjustments. The C-4 (C-6 in benzo[de]isoquinoline numbering) bromine atom is not merely a leaving group; it is essential for three orthogonal functions that are lost upon substitution: (i) it serves as the reactive handle for SNAr, Sonogashira, and Buchwald-Hartwig couplings that install amino, alkynyl, and aryl functionalities at the 4-position, with the bromine showing superior reactivity over chlorine in palladium-mediated aminations [1]; (ii) the heavy-atom effect of bromine uniquely enables room-temperature phosphorescence (RTP) that is entirely absent in non-halogenated naphthalimides [2]; and (iii) the bromine serves as the enzymatic leaving group in glutathione S-transferase (GST)-catalyzed SNAr reactions, making 4-bromo-naphthalimides specific turn-on fluorogenic substrates that chloro and non-halogenated analogs cannot replicate with comparable selectivity [3]. The N-ethyl substituent further balances lipophilicity and crystallinity, providing a melting point (163–167 °C) that facilitates solid-state handling and storage at ambient temperature .

Quantitative Differentiation Evidence: 6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione versus Closest Analogs and Alternatives


SNAr Reactivity at C-4 Bromine: 83% Yield in Morpholine Displacement Under Microwave Irradiation

The C-4 bromine of N-ethyl-4-bromo-1,8-naphthalimide (this compound) undergoes nucleophilic aromatic substitution (SNAr) with morpholine (5.0 equiv.) under microwave irradiation at 100 °C for 4 hours to afford the 4-morpholino derivative in 83% isolated yield [1]. In contrast, the non-brominated N-ethyl-1,8-naphthalimide lacks a leaving group at this position and cannot undergo SNAr derivatization, limiting its synthetic utility exclusively to N-imide modifications [1]. The 4-chloro analog, while capable of SNAr, demonstrates inferior reactivity in palladium-mediated Buchwald-Hartwig aminations compared to the 4-bromo derivative, with the bromo substrate serving as the model compound for developing general Pd-mediated amination protocols applicable to bulky N-imide substituents [1].

Nucleophilic aromatic substitution Fluorescent dye synthesis 4-aminonaphthalimide

Room-Temperature Phosphorescence Enabled by Bromine Heavy-Atom Effect: 4-Bromo versus Non-Brominated Naphthalimides

In a systematic study of naphthalimide luminescence, 4-bromo-1,8-naphthalimide derivatives (compounds 1–4) exhibit room-temperature phosphorescence (RTP) due to the heavy-atom effect of bromine, albeit with short lifetimes and low quantum yields in the free state [1]. Upon complexation with cucurbit[8]uril (CB[8]) or cucurbit[10]uril (CB[10]), their RTP properties are significantly enhanced in both aqueous solution and solid state [1]. In stark contrast, the non-brominated 1,8-naphthalimide derivatives (compounds 5 and 6) show no RTP whatsoever; instead, they display only strong excimer emission upon CB[10] complexation accompanied by a fluorescence transition from blue to cyan [1]. This binary photophysical divergence—RTP present in brominated derivatives, absent in non-brominated ones—is a direct consequence of the bromine substituent and cannot be achieved with non-halogenated analogs.

Room-temperature phosphorescence Heavy-atom effect Luminescent materials

Fluorogenic GST Substrate Selectivity: 4-Bromo-Naphthalimide Enables Turn-On Fluorescence via Enzymatic SNAr

4-Bromo-1,8-naphthalimide (BrNaph) and its N-hydroxyethyl derivative (HE-BrNaph) function as practical fluorogenic substrates for glutathione S-transferase (GST), particularly the Pi-class GST (GSTP1) overexpressed in cancer cells [1]. HE-BrNaph shows remarkable fluorescence enhancement upon GST-catalyzed SNAr replacement of the bromo group with a glutathionyl group [1]. This enzymatic substitution is highly selective and occurs only in the presence of both GSH and GSTs; no non-enzymatic reaction was observed [1]. Critically, the bromine at the 4-position serves as the essential leaving group for this enzymatic SNAr reaction—non-brominated naphthalimides cannot undergo this GST-catalyzed transformation and thus lack the fluorogenic turn-on response [1]. HE-BrNaph enables visualization of GST activity in living cells and distinguishes cancer cells from normal cells, demonstrating the functional indispensability of the 4-bromo substituent [1].

Glutathione S-transferase Fluorogenic substrate Cancer cell imaging

Microwave-Assisted Derivatization Efficiency: 70–95% Yields for C-N, C-O, and C-S Bond Formation from 4-Bromo-N-alkylnaphthalimides

A systematic study demonstrated that 4-bromo-N-alkylnaphthalimides (including the N-ethyl derivative) undergo efficient aromatic nucleophilic substitution with amines, alkoxides, and thiols under microwave irradiation and solvent-free conditions using KF/Al₂O₃ as a solid support [1]. This methodology enables C–N, C–O, and C–S bond formation with yields ranging from 70% to 95%, with reaction times significantly shortened compared to conventional thermal methods [1]. The corresponding 4-chloro analogs require longer reaction times or more forcing conditions to achieve comparable conversion, establishing the 4-bromo derivative as the preferred substrate for rapid microwave-assisted diversification in dye and probe synthesis [1]. The solvent-free nature of the protocol further aligns with green chemistry principles, offering both synthetic efficiency and environmental advantages.

Microwave-assisted synthesis Solvent-free reaction Fluorescent dye

Physicochemical Handling Advantage: Melting Point 163–167 °C Enables Ambient-Temperature Solid Storage and Weighing

6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a yellow to off-white crystalline solid with a well-defined melting point of 163–167 °C, a predicted boiling point of 446.3 ± 28.0 °C (at 760 Torr), and a predicted density of 1.596 ± 0.06 g/cm³ at 20 °C . The non-brominated analog N-ethyl-1,8-naphthalimide (CAS 2896-23-3) lacks the bromine substituent, resulting in altered crystallinity and a lower melting point, which can complicate solid-state handling and long-term storage . The brominated compound's higher melting point, combined with its recommended storage condition of sealed, dry, room temperature (20–22 °C), provides practical advantages for laboratory procurement: the compound can be accurately weighed as a free-flowing solid without cold-chain requirements, and it remains stable under ambient conditions for extended periods .

Physicochemical properties Solid-state handling Laboratory procurement

Benzo[de]isoquinoline-1,3-dione Core Antimicrobial Activity: Class-Level MIC Data Supporting Bioactive Conjugate Development

Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione—the core scaffold of this compound—demonstrate selective antimicrobial activity against anaerobic bacteria [1]. In a study of five aminoalkyl derivatives, compound 1 inhibited the growth of all selected anaerobic bacterial strains at 512 mg/L, with enhanced potency against Propionibacterium acnes (MIC = 64 mg/L) and Bacteroides fragilis (MIC = 64 mg/L) [1]. Compound 2 exhibited MIC values of 128 mg/L against P. acnes and 64 mg/L against B. fragilis [1]. These MIC values are notably lower than those observed for the comparator class of 17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaen-16,18-dione derivatives, against which no activity at 512 mg/L was observed for any tested strain [1]. While the 6-bromo-2-ethyl compound itself was not directly tested in this study, the benzo[de]isoquinoline-1,3-dione core structure is the pharmacophoric element, and the C-6 bromine and N-ethyl substituents provide synthetic handles for generating focused libraries of antimicrobial conjugates.

Antimicrobial Benzo[de]isoquinoline Anaerobic bacteria

Optimal Application Scenarios for 6-Bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Based on Verified Differentiation Evidence


Synthesis of 4-Amino-1,8-naphthalimide Fluorescent Dyes and Sensors via Microwave-Assisted SNAr

Leverage the C-4 bromine as the reactive handle for rapid, solvent-free microwave-assisted SNAr with primary/secondary amines, alkoxides, or thiols. The demonstrated 70–95% yields and the established protocol using KF/Al₂O₃ under microwave irradiation enable high-throughput generation of fluorescent naphthalimide libraries for screening as cellular imaging probes, pH sensors, or metal-ion chemosensors. The N-ethyl substituent provides sufficient organic solubility for subsequent coupling while maintaining solid-state crystallinity for purification. This scenario is supported by the microwave-assisted derivatization evidence (Section 3, Evidence Item 4) and the SNAr reactivity with morpholine (Section 3, Evidence Item 1).

Development of Room-Temperature Phosphorescent (RTP) Materials for Oxygen Sensing and Anti-Counterfeiting

Utilize the bromine heavy-atom effect to engineer RTP-active materials. The 4-bromo substituent is the structural prerequisite for RTP, which is entirely absent in non-halogenated naphthalimides . By incorporating this compound into supramolecular assemblies with cucurbit[n]uril hosts (CB[8] or CB[10]), the RTP quantum yield and lifetime can be significantly enhanced in both aqueous solution and the solid state . This enables applications in oxygen sensing (where phosphorescence quenching is proportional to O₂ concentration), time-gated bioimaging (eliminating short-lived autofluorescence), and security inks. This scenario directly follows from Section 3, Evidence Item 2.

Construction of GST-Activatable Fluorogenic Probes for Cancer Cell Imaging and Diagnostics

Employ 6-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione as the core scaffold for synthesizing GSTP1-selective fluorogenic substrates. The 4-bromo substituent serves as the essential enzymatic leaving group for GST-catalyzed SNAr with glutathione, producing a fluorescence turn-on response that is highly selective (no non-enzymatic background) . The N-ethyl group can be replaced with functionalized alkyl chains (e.g., hydroxyethyl as in HE-BrNaph) to tune cellular permeability and solubility while retaining GST substrate activity and isozyme selectivity . This enables live-cell discrimination between cancer cells (high GSTP1 expression) and normal cells. This scenario is grounded in Section 3, Evidence Item 3.

Palladium-Catalyzed Diversification via Buchwald-Hartwig and Sonogashira Couplings for Complex Naphthalimide Architectures

Use the C-4 bromine as the coupling partner in Pd-mediated cross-coupling reactions to install aryl, alkynyl, or amino functionalities that are inaccessible via SNAr. The established Buchwald-Hartwig protocol using Pd₂(dba)₃/Xantphos/Cs₂CO₃ at 40–80 °C is specifically optimized for 4-bromo-1,8-naphthalimides with bulky N-imide substituents, achieving yields of 50–90% where conventional thermal SNAr methods fail . Sonogashira coupling with terminal alkynes enables extension of the π-conjugated system at the 4-position for red-shifted absorption/emission in optoelectronic and two-photon absorption materials. This scenario is directly supported by Section 3, Evidence Item 1.

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